Cas no 1351660-29-1 (2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide)

2-Methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a tetrahydroisoquinoline moiety linked via an alkyne spacer to a methoxy-substituted benzene sulfonamide group. This compound is of interest in medicinal chemistry due to its potential as a scaffold for targeting neurological and cardiovascular receptors, given the structural resemblance to bioactive tetrahydroisoquinoline derivatives. The alkyne linker enhances rigidity and may improve binding selectivity, while the sulfonamide group offers opportunities for further functionalization. Its well-defined structure makes it suitable for structure-activity relationship studies in drug discovery. The compound's synthetic versatility and pharmacological relevance underscore its utility in exploratory research and therapeutic development.
2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide structure
1351660-29-1 structure
Product name:2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide
CAS No:1351660-29-1
MF:C20H22N2O3S
Molecular Weight:370.465283870697
CID:6342985
PubChem ID:71792848

2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide
    • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methoxybenzenesulfonamide
    • 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
    • AKOS024542953
    • F6244-3146
    • N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzenesulfonamide
    • 1351660-29-1
    • インチ: 1S/C20H22N2O3S/c1-25-19-10-4-5-11-20(19)26(23,24)21-13-6-7-14-22-15-12-17-8-2-3-9-18(17)16-22/h2-5,8-11,21H,12-16H2,1H3
    • InChIKey: PRUCCBHODYOKOA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1OC)(NCC#CCN1CC2C=CC=CC=2CC1)(=O)=O

計算された属性

  • 精确分子量: 370.13511374g/mol
  • 同位素质量: 370.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 616
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 67Ų

2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6244-3146-2μmol
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6244-3146-40mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
40mg
$140.0 2023-09-09
Life Chemicals
F6244-3146-15mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
15mg
$89.0 2023-09-09
Life Chemicals
F6244-3146-75mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
75mg
$208.0 2023-09-09
Life Chemicals
F6244-3146-5μmol
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
5μmol
$63.0 2023-09-09
Life Chemicals
F6244-3146-5mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
5mg
$69.0 2023-09-09
Life Chemicals
F6244-3146-1mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
1mg
$54.0 2023-09-09
Life Chemicals
F6244-3146-10mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
10mg
$79.0 2023-09-09
Life Chemicals
F6244-3146-20μmol
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6244-3146-20mg
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
1351660-29-1
20mg
$99.0 2023-09-09

2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide 関連文献

2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamideに関する追加情報

Introduction to CAS No. 1351660-29-1: 2-Methoxy-N-(4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)benzene-1-sulfonamide

The compound with CAS No. 1351660-29-1, known as 2-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)benzene-1-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a sulfonamide group, a methoxy substituent, and a tetrahydroisoquinoline moiety. These structural elements contribute to its potential applications in drug design and advanced material synthesis.

Recent studies have highlighted the importance of sulfonamide-containing compounds in the development of bioactive molecules. The sulfonamide group in this compound is known to exhibit strong H-bonding capabilities, which can enhance the compound's solubility and bioavailability. This makes it a promising candidate for use in drug delivery systems and therapeutic agents targeting various diseases. Moreover, the presence of the tetrahydroisoquinoline moiety adds to the compound's versatility, as it can act as a scaffold for further functionalization and optimization.

The methoxy group attached to the benzene ring further enhances the compound's chemical stability and reactivity. This substituent plays a crucial role in modulating the electronic properties of the molecule, making it suitable for applications in catalytic processes and polymer chemistry. Recent research has also explored the use of similar compounds in the synthesis of advanced materials with tailored properties, such as self-healing polymers and smart responsive materials.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has enabled researchers to achieve higher yields and better control over the product's purity. These methods are particularly advantageous for large-scale production and industrial applications.

The compound's ability to form stable complexes with metal ions has also been explored in recent studies. Such complexes have shown potential in catalyzing various organic transformations, including alkene epoxidation and enantioselective reductions. This property makes it a valuable tool in green chemistry and sustainable chemical processes.

In conclusion, CAS No. 1351660-29-1 represents a versatile and multifunctional compound with wide-ranging applications across diverse scientific disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and material science, position it as a key player in future innovations within these fields.

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